2-chloro-N-(4-nitrophenyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFTSLAJUZNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383072 | |
| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55501-45-6 | |
| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its closely related derivatives, aiming to support further research and development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available for related compounds, certain properties for the title compound are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | This compound | NIST |
| CAS Number | 55501-45-6 | ChemicalBook[2] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | ChemicalBook[2] |
| Molecular Weight | 276.68 g/mol | ChemicalBook[2] |
| Boiling Point | 365.9°C at 760 mmHg (Predicted) | ECHEMI[3] |
| Density | 1.44 g/cm³ (Predicted) | ECHEMI[3] |
| Flash Point | 175.1°C (Predicted) | ECHEMI[3] |
| Appearance | Solid (Predicted) | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectrum: An infrared spectrum for N-(2-chloro-4-nitrophenyl)benzamide is available in the NIST Chemistry WebBook, which can be used as a reference for compound identification.[4] The spectrum was measured on a solid sample (1.0% in KBr pellet).[4]
-
Mass Spectrometry: Mass spectral data (electron ionization) is also noted as being available for N-(2-chloro-4-nitrophenyl)benzamide.[4]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of N-arylbenzamides involves the acylation of an aniline derivative with a benzoyl chloride. Based on the synthesis of a closely related compound, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the following protocol can be adapted.
Reaction Scheme:
Figure 1: General synthesis scheme for this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable anhydrous solvent such as chloroform or toluene.
-
Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activity and Potential Applications
While direct biological studies on this compound are limited in the public domain, research on structurally similar compounds provides strong indications of its potential bioactivity.
Antimicrobial and Antifungal Activity
Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have demonstrated notable antibacterial and antifungal potential.[5] Specifically, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide showed activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, studies on 2-chloro-N-phenylbenzamide have shown good inhibitory effects against the fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[3] These findings suggest that this compound is a promising candidate for further investigation as an antimicrobial and antifungal agent.
Antidiabetic Potential
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity.[5] This suggests that the core structure, which is closely related to this compound, may be a valuable starting point for the development of new antidiabetic agents.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, the biological activities of related benzamides offer some insights. For instance, the anthelmintic drug Niclosamide, which shares a chloro-nitrophenyl-benzamide substructure, is known to function as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[6] It is plausible that this compound could exhibit a similar mechanism of action.
Further research, including in vitro enzyme inhibition assays, cell-based signaling pathway analysis, and in vivo studies, is required to determine the specific molecular targets and mechanisms of action of this compound.
Figure 2: A logical workflow for the research and development of this compound.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds, particularly in the antimicrobial, antifungal, and antidiabetic areas, highlight its potential as a lead compound for further optimization. This technical guide summarizes the current knowledge of its chemical properties and provides a framework for future research. Detailed experimental determination of its physical properties, comprehensive biological screening, and in-depth mechanistic studies are crucial next steps to fully unlock the therapeutic potential of this promising benzamide derivative.
References
- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of 2-Chloro-N-phenylbenzamide and Research on Its Antifungal Activity [aj.xhu.edu.cn]
- 4. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(4-nitrophenyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(4-nitrophenyl)benzamide and its derivatives represent a class of synthetic compounds with a promising spectrum of biological activities. The core structure, featuring a chlorinated benzoyl ring linked to a nitrophenyl amine, provides a versatile scaffold for medicinal chemistry exploration. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, proposed signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their potential biological interactions.
Data Presentation: Biological Activities
The biological activities of various this compound derivatives are summarized below. This data has been compiled from multiple studies to provide a comparative overview.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound ID | Derivative Substitution | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 1a | Unsubstituted | Bacillus subtilis | 6.25 | [1] |
| Escherichia coli | 3.12 | [1] | ||
| 1b | 4-hydroxy (on benzoyl ring) | Bacillus subtilis | - | |
| Escherichia coli | - | |||
| 1c | 4-bromo (on N-phenyl ring) | Escherichia coli | 3.12 | [1] |
| Bacillus subtilis | 6.25 | [1] |
Note: '-' indicates data not available in the cited literature.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2,4-thiazolidinedione | Leukemia (MOLT-4) | 1.57 (GI50) | |
| Colon (SW-620) | 1.57 (GI50) | |||
| 2b | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (SR) | 1.57 (GI50) |
Note: GI50 represents the concentration for 50% growth inhibition.
Enzyme Inhibitory Activity
A significant area of investigation for these derivatives is their ability to inhibit specific enzymes, such as α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.
| Compound ID | Derivative Substitution | Enzyme | IC50 (µM) | Reference |
| 3a | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 10.75 ± 0.52 | [2] |
| α-amylase | 0.90 ± 0.31 | [2] | ||
| 3b | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide | α-glucosidase | - | [2] |
| α-amylase | 1.52 ± 0.84 | [2] |
Note: '-' indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
Synthesis of this compound
This protocol describes a general two-step synthesis of the core compound.
Step 1: Synthesis of 2-Chlorobenzoyl Chloride
-
To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature under a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 2-chlorobenzoyl chloride is used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve 4-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) (1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add the freshly prepared 2-chlorobenzoyl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7][8][9]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
α-Glucosidase Inhibition Assay
This assay measures the ability of the compounds to inhibit the α-glucosidase enzyme.[1][10][11][12][13]
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Mandatory Visualizations
Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis
While the precise signaling pathways for this compound derivatives are not yet fully elucidated, their structural motifs suggest a potential to induce apoptosis. A plausible mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by derivatives.
Experimental Workflow: Antimicrobial MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship: Enzyme Inhibition Mechanism
This diagram illustrates the competitive inhibition mechanism by which these derivatives may inhibit enzymes like α-glucosidase.
Caption: Mechanism of competitive enzyme inhibition by derivatives.
Conclusion
This compound derivatives have demonstrated a wide range of biological activities, including promising antimicrobial, anticancer, and enzyme inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to further explore the potential of these compounds. While the precise molecular mechanisms of action are still under investigation, the proposed signaling pathways offer a starting point for future mechanistic studies. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile chemical scaffold.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Researchers
Introduction: Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of applications in neuroscience, gastrointestinal disorders, and emerging fields such as oncology and neuroprotection. Their diverse therapeutic effects stem from their ability to modulate key signaling pathways, primarily through interactions with dopamine and serotonin receptors. This technical guide provides an in-depth overview of the research applications of substituted benzamides, detailing their mechanisms of action, quantitative pharmacological data, experimental protocols for their evaluation, and the intricate signaling pathways they influence.
Core Applications and Mechanisms of Action
Substituted benzamides have been successfully developed into drugs for a range of conditions, each leveraging a specific molecular mechanism.
Dopamine Receptor Antagonism: The Cornerstone of Antipsychotic and Antidepressant Activity
A primary mechanism of action for many substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[1][2] This activity is central to their use as both antipsychotics and, at lower doses, as antidepressants.
-
Antipsychotic Effects: At higher doses (e.g., amisulpride 400-1200 mg/day), these compounds act on postsynaptic D2/D3 receptors in the limbic system and prefrontal cortex, leading to a selective inhibition of dopaminergic activity.[2] This is effective in treating the positive symptoms of schizophrenia.
-
Antidepressant and Anxiolytic Effects: At lower doses (e.g., amisulpride 50 mg/day), substituted benzamides like amisulpride preferentially block presynaptic D2/D3 autoreceptors.[2] This action inhibits the negative feedback mechanism on dopamine release, leading to an overall increase in dopaminergic neurotransmission in the mesocorticolimbic pathway, which is thought to alleviate depressive symptoms, particularly in dysthymia.[1][2]
Serotonin Receptor Modulation: Prokinetic and Antiemetic Properties
Several substituted benzamides exhibit activity at serotonin receptors, which underlies their utility in gastrointestinal disorders.
-
Gastroprokinetic Effects: Compounds like cisapride and mosapride are agonists at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[3][4] Activation of these receptors in the myenteric plexus of the gut enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.[3] This increased cholinergic activity leads to stronger esophageal and gastric contractions, improved gastric emptying, and accelerated intestinal transit.[3][5]
-
Antiemetic Effects: The anti-nausea and anti-vomiting effects of some substituted benzamides, such as metoclopramide and bromopride, are attributed to their antagonist activity at both dopamine D2 receptors in the chemoreceptor trigger zone of the brainstem and, for some, at 5-HT3 receptors.[6][7][8]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative substituted benzamides at their primary targets. This data is crucial for understanding their potency and selectivity.
| Compound | Receptor | Ki (nM) | Application |
| Amisulpride | Dopamine D2 | 2.8[4] | Antipsychotic, Antidepressant |
| Dopamine D3 | 3.2[4] | Antipsychotic, Antidepressant | |
| Serotonin 5-HT7 | 11.5[1] | Antidepressant | |
| Sulpiride | Dopamine D2 | 9.8 | Antipsychotic, Antidepressant |
| Dopamine D3 | 8.05 | Antipsychotic, Antidepressant | |
| Dopamine D4 | 54 | Antipsychotic | |
| Metoclopramide | Dopamine D2 | 28.8[7] | Antiemetic, Prokinetic |
| Serotonin 5-HT3 | - (Antagonist) | Antiemetic | |
| Serotonin 5-HT4 | - (Agonist) | Prokinetic | |
| Cisapride | Serotonin 5-HT4 | Potent Agonist | Prokinetic |
| Clebopride | Dopamine D2 | 3.5[9] | Antiemetic, Prokinetic |
| α2-Adrenergic | 780[9] | Prokinetic | |
| Remoxipride | Dopamine D2 | 16 | Antipsychotic |
| Sigma-1 | - (High Affinity) | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of substituted benzamides.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (substituted benzamides) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle.
-
Add [³H]Spiperone to a final concentration of ~0.2-0.5 nM.
-
For non-specific binding wells, add haloperidol.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This technique measures the extracellular levels of dopamine and its metabolites in the brain of a living animal in response to a drug.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Test compound (e.g., amisulpride) dissolved in aCSF or administered systemically.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
-
Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in the stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.
-
After establishing a stable baseline of dopamine levels, administer the substituted benzamide either systemically (e.g., intraperitoneal injection) or through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Cisplatin-Induced Emesis Model in Ferrets
This animal model is used to evaluate the antiemetic potential of novel compounds.[10]
-
Materials:
-
Ferrets.
-
Cisplatin (e.g., 10 mg/kg, intravenous).
-
Test compound (substituted benzamide) at various doses.
-
Vehicle control.
-
Observation cages.
-
-
Procedure:
-
Acclimatize ferrets to the observation cages.
-
Administer the test compound or vehicle at a predetermined time before cisplatin administration.
-
Administer cisplatin intravenously.
-
Observe the animals continuously for a set period (e.g., 4-6 hours).
-
Record the number of retches and vomits for each animal.
-
Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of substituted benzamides are a direct result of their modulation of specific intracellular signaling cascades. The development of these compounds follows a structured workflow from initial discovery to clinical application.
Dopamine D2 Receptor Signaling
Substituted benzamides acting as D2 receptor antagonists primarily interfere with the Gi/o protein-coupled signaling pathway.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular determinants of biased agonism at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays [bio-protocol.org]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-nitrophenyl)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-N-(4-nitrophenyl)benzamide. Due to the absence of publicly available quantitative solubility data for this specific compound in scientific literature, this document focuses on its physicochemical properties, a detailed experimental protocol for solubility determination, and an overview of thermodynamic models that can be used for solubility prediction.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in the table below. These parameters are crucial for understanding its general solubility behavior and for designing experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2] |
| Molecular Weight | 276.68 g/mol | [1][2] |
| CAS Number | 55501-45-6 | [1][2] |
| Predicted Density | 1.44 g/cm³ | [2] |
| Predicted Boiling Point | 365.9 °C at 760 mmHg | [2] |
| Predicted XLogP3 | 4.1 | [2] |
| Appearance | Solid (predicted) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a crystalline solid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer and/or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath set to the desired temperature. Agitate the samples using a vortex mixer or orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent the undissolved solid from interfering with the concentration measurement.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Thermodynamic Models for Solubility Prediction
In the absence of experimental data, thermodynamic models can provide an estimation of a compound's solubility. These models often utilize the physicochemical properties of the solute and solvent to predict solubility. Some commonly used models include the van't Hoff equation, the modified Apelblat model, and various activity coefficient models like UNIFAC.[3][4] These predictive methods can be valuable tools in the early stages of drug development for solvent screening and process optimization.[5]
Conclusion
References
Spectroscopic and Synthetic Profile of 2-chloro-N-(4-nitrophenyl)benzamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2-chloro-N-(4-nitrophenyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound is an amide derivative with the molecular formula C₁₃H₉ClN₂O₃. Its structure consists of a 2-chlorobenzoyl group linked to a 4-nitroaniline moiety through an amide bond.
Molecular Weight: 276.68 g/mol
Synthesis Protocol
The synthesis of this compound can be achieved via the acylation of 4-nitroaniline with 2-chlorobenzoyl chloride. A representative experimental protocol is detailed below, adapted from the synthesis of similar benzamide derivatives.[1][2]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Procedure:
A solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath. To this stirred solution, pyridine (1.2 eq) is added, followed by the dropwise addition of 2-chlorobenzoyl chloride (1.1 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data
Due to the limited availability of a complete, published dataset for this compound, the following tables present data for a closely related analog, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide , which serves as a valuable reference for spectral interpretation.[2] General characteristics expected for the target molecule are also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (400 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Analog) |
| 8.13 | d, J = 8 Hz | 1H | Aromatic H |
| 7.81 | d, J = 8 Hz | 1H | Aromatic H |
| 7.66 | dd, J = 8 Hz | 1H | Aromatic H |
| 7.51 | dd, J = 8 Hz | 1H | Aromatic H |
| 7.43 | d, J = 8 Hz | 2H | Aromatic H |
| 7.36 | br s | 1H | NH |
| 7.25 | d, J = 8 Hz | 1H | Aromatic H |
Expected ¹H NMR Characteristics for this compound: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-chlorobenzoyl and 4-nitrophenyl rings. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift. The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to their para substitution. The protons on the 2-chlorobenzoyl ring will exhibit a more complex splitting pattern.
Table 2: ¹³C NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (100 MHz) [2]
| Chemical Shift (δ, ppm) | Assignment (Analog) |
| 164.7 | C=O (Amide) |
| 147.8 | Aromatic C-NO₂ |
| 134.6 | Aromatic C |
| 134.4 | Aromatic C |
| 132.7 | Aromatic C |
| 132.1 | Aromatic C |
| 130.3 | Aromatic C |
| 129.9 | Aromatic C |
| 129.3 | Aromatic C |
| 125.0 | Aromatic C |
Expected ¹³C NMR Characteristics for this compound: The ¹³C NMR spectrum should display a signal for the amide carbonyl carbon in the range of 160-170 ppm. The aromatic region will show multiple signals corresponding to the carbon atoms of the two phenyl rings. The carbons attached to the chlorine and nitro groups will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
Table 3: IR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (KBr pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Analog) |
| 3226 | Medium | N-H Stretch |
| 1665 | Strong | C=O Stretch (Amide I) |
| 1616 | Strong | N-H Bend (Amide II) / C=C Stretch |
| 1520 | Strong | Asymmetric NO₂ Stretch |
| 1352 | Strong | Symmetric NO₂ Stretch |
Expected IR Characteristics for this compound: The IR spectrum is expected to show a characteristic N-H stretching vibration around 3200-3300 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) stretch should be present in the region of 1650-1680 cm⁻¹. The spectrum will also feature strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS)
Expected Mass Spectrum Characteristics for this compound: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic peak [M+2]⁺ at m/z 278, characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 139 for 2-chlorobenzoyl) and fragments related to the nitroaniline moiety.
Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
Sample Preparation: A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.
Data Acquisition:
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.[5]
-
Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
-
The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[5]
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
Sample Preparation (Thin Solid Film):
-
Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6]
-
A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[6]
-
The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[6]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder.[6]
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[7][8]
Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[7]
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Potential Signaling Pathway Involvement
Benzamide derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). The diagram below illustrates a simplified hypothetical signaling pathway where a benzamide derivative could exert its effect.
Caption: Hypothetical inhibition of a PARP-mediated DNA repair pathway.
References
- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. emory.edu [emory.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols: Schotten-Baumann Reaction for N-Arylbenzamide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a robust and widely used method for synthesizing amides from amines and acyl chlorides or anhydrides.[1][2][3] This reaction is particularly valuable for the synthesis of N-arylbenzamides, a structural motif of significant interest in medicinal chemistry and drug development. The reaction is typically carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2][4] The conditions often involve a two-phase solvent system, consisting of water and an organic solvent, where the base resides in the aqueous phase and the reactants and product remain in the organic phase.[3][5]
N-arylbenzamide scaffolds are prevalent in pharmacologically active compounds, serving as the basis for novel estrogen receptor agonists and potent LRRK2 inhibitors for conditions like Parkinson's disease.[6][7][8] The simplicity and efficiency of the Schotten-Baumann reaction make it an essential tool for synthesizing these and other valuable molecules in a laboratory setting.[1]
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[1][2][9]
-
Elimination & Re-formation of Carbonyl: The intermediate collapses, breaking the bond to the chloride leaving group and reforming the carbonyl double bond.[2]
-
Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid (HCl) formed, which prevents the protonation of the starting amine and drives the equilibrium towards the product.[4]
Below is a diagram illustrating the general mechanism for the synthesis of an N-arylbenzamide.
Caption: General mechanism of the Schotten-Baumann reaction.
Experimental Protocols
This section provides a detailed protocol for the synthesis of Benzanilide, a representative N-arylbenzamide, from aniline and benzoyl chloride.[10]
Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Concentration |
| Aniline | C₆H₅NH₂ | 93.13 | 2.6 | 2.5 | - |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 4.3 | 3.5 | - |
| Sodium Hydroxide | NaOH | 40.00 | - | 25 | 10% (aq) |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | - |
| Water | H₂O | 18.02 | - | As needed | - |
Note: The quantities are based on a typical laboratory procedure.[9]
Detailed Step-by-Step Procedure
The following protocol is adapted from established procedures for the synthesis of benzanilide.[9][11]
-
Preparation: In a 100 mL Erlenmeyer flask, combine 2.5 mL (2.6 g) of aniline with 25 mL of 10% aqueous sodium hydroxide solution.[9]
-
Reaction: Stopper the flask and shake vigorously to create an emulsion.
-
Addition of Acylating Agent: Add 3.5 mL (4.3 g) of benzoyl chloride to the flask in small portions. After each addition, shake the flask vigorously for approximately one minute.[9] This process should be done in a fume hood as benzoyl chloride is lachrymatory.
-
Completion: After all the benzoyl chloride has been added, stopper the flask securely and shake it for 15-20 minutes.[9][11] The reaction is considered complete when the characteristic smell of benzoyl chloride is no longer present.[9]
-
Isolation: The product, benzanilide, will precipitate as a white solid.[9] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water to remove any unreacted starting materials and sodium hydroxide.[9][11]
-
Purification: Recrystallize the solid product from boiling ethanol to obtain pure benzanilide.[9][11]
-
Drying: Dry the purified crystals, then determine the yield and melting point.
Experimental Workflow
The diagram below outlines the key stages of the synthesis process.
Caption: Workflow for N-arylbenzamide synthesis and purification.
Applications in Drug Development
The N-arylbenzamide core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules. Its synthetic accessibility via the Schotten-Baumann reaction allows for the rapid generation of compound libraries for drug discovery programs.
-
Estrogen Receptor Agonists: Simple N-arylbenzamides derived from the condensation of aminophenols and hydroxybenzoic acids have been shown to be effective estrogen receptor (ER) agonists, highlighting their potential in hormone-related therapies.[6][7]
-
Kinase Inhibitors: The N-arylbenzamide structure is a key component of potent and selective inhibitors for targets such as Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease.[8]
-
Other Applications: The reaction is also used in the industrial synthesis of pharmaceuticals like flutamide, a nonsteroidal antiandrogen drug.[3]
The relationship between the synthesis, the resulting chemical scaffold, and its therapeutic applications is visualized below.
Caption: Role of the Schotten-Baumann reaction in drug discovery.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: High-Purity 2-chloro-N-(4-nitrophenyl)benzamide via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-chloro-N-(4-nitrophenyl)benzamide using recrystallization. This method effectively removes impurities, yielding a product of high purity suitable for pharmaceutical research and development. The protocol outlines a systematic approach to solvent selection, dissolution, crystallization, and isolation of the purified compound. Quantitative data on solubility and purification efficiency are presented to guide researchers in achieving optimal results.
Introduction
This compound is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays to ensure reliable and reproducible results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This application note details a reproducible protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity product.
Materials and Methods
Materials
-
Crude this compound (purity ~90%)
-
Ethanol (95%)
-
Activated Carbon
-
Distilled Water
-
Filter Paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Vacuum filtration apparatus
Experimental Protocol
A single-solvent recrystallization method using ethanol is described below. This solvent was selected based on preliminary screening indicating good solubility of this compound at elevated temperatures and poor solubility at lower temperatures.
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 80 mL of 95% ethanol to the flask.
-
Gently heat the mixture to boiling using a heating mantle while stirring continuously with a magnetic stirrer until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon (approximately 0.5 g) and boil for a few minutes to adsorb colored impurities.
Step 2: Hot Filtration (if activated carbon was used)
-
Preheat a separate filter funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
Step 3: Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for 30 minutes to maximize crystal yield.
Step 4: Isolation and Drying
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at 60°C until a constant weight is achieved.
Results and Data Presentation
The recrystallization protocol was evaluated based on the yield and purity of the final product. The purity was assessed by High-Performance Liquid Chromatography (HPLC).
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light yellow powder | Off-white crystalline solid |
| Purity (HPLC) | 90.5% | 99.2% |
| Yield | - | 85.3% |
| Melting Point | 178-181°C | 184-186°C |
Table 1: Summary of quantitative data for the purification of this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of the recrystallization purification process.
Discussion
The selection of an appropriate solvent is critical for a successful recrystallization. Ethanol proved to be an effective solvent for this compound, demonstrating a significant difference in solubility at high and low temperatures. The slow cooling step is crucial to allow for the formation of well-defined crystals and to minimize the trapping of impurities within the crystal lattice. The final wash with cold solvent is important to remove any residual mother liquor that contains a high concentration of impurities. The presented protocol resulted in a substantial increase in purity from 90.5% to 99.2%, with a good recovery yield of 85.3%.
Conclusion
Recrystallization is a highly effective and straightforward method for the purification of this compound. The protocol detailed in this application note provides a reliable procedure for obtaining a high-purity product, which is essential for its application in research and development within the pharmaceutical industry. The provided data and workflow diagrams serve as a practical guide for scientists to achieve consistent and high-quality results.
Application Notes and Protocols for 2-chloro-N-(4-nitrophenyl)benzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-N-(4-nitrophenyl)benzamide as a versatile chemical intermediate in the synthesis of biologically active molecules. The protocols detailed below are based on established methodologies for related compounds and serve as a guide for the synthesis and derivatization of this important scaffold.
Overview of this compound
This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features that make it a versatile intermediate:
-
Benzamide Core: The benzamide moiety is a common scaffold in a wide range of pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the benzoyl ring is a reactive site amenable to various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the molecule. It can also be reduced to an amino group, providing a handle for further derivatization.
These structural features enable the use of this compound in the synthesis of compounds with a range of biological activities, including but not limited to antidiabetic, antimicrobial, and anticancer properties.
Synthetic Applications
This compound can be utilized as a key intermediate in multi-step synthetic pathways. Below are representative protocols for its synthesis and subsequent derivatization.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-chlorobenzoyl chloride and 4-nitroaniline.
Experimental Protocol: Amide Bond Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Table 1: Representative Data for the Synthesis of Benzamide Derivatives
| Entry | Starting Aniline | Starting Acyl Chloride | Solvent | Base | Yield (%) | Reference |
| 1 | 4-nitroaniline | 2-chlorobenzoyl chloride | DCM | Et₃N | >90 (expected) | General Method |
| 2 | 2-chloro-4-nitroaniline | 2-nitrobenzoyl chloride | CHCl₃ | - | 84 | [1] |
| 3 | p-nitroaniline | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | DMF | - | Not Specified | [1] |
Derivatization via Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the benzoyl ring of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting products.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), an arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-(4-nitrophenyl)-[1,1'-biphenyl]-2-carboxamide derivative.
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-90 (expected) |
| 2 | Heteroaryl chlorides | Various arylboronic acids | Pd(II) precatalysts | Various | Various | Moderate to high |
Application in the Synthesis of Bioactive Molecules
The benzamide scaffold is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Target: Tyrosine Kinase Signaling Pathway
Many N-arylbenzamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth.
Workflow for the Development of Kinase Inhibitors
Caption: Workflow for developing kinase inhibitors.
Mechanism of Action of N-Arylbenzamide Kinase Inhibitors
N-arylbenzamide derivatives often act as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. The benzamide core typically forms key hydrogen bonds with the hinge region of the kinase domain, while the substituted aryl rings occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
Caption: Inhibition of Tyrosine Kinase Signaling.
Conclusion
This compound is a highly valuable intermediate for the synthesis of diverse molecular entities with significant potential in drug discovery. Its strategic combination of a benzamide core, a reactive chloro-substituent, and a modifiable nitro group allows for the generation of extensive compound libraries for screening against various biological targets. The provided protocols and conceptual frameworks are intended to facilitate the exploration of this versatile chemical scaffold in the development of novel therapeutics.
References
- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical HPLC Method for 2-chloro-N-(4-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-chloro-N-(4-nitrophenyl)benzamide using a robust analytical High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control. The method is developed based on the physicochemical properties of the analyte and established chromatographic principles for similar chemical entities. Included are detailed experimental procedures for method validation, data analysis workflows, and clear data presentation tables.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and stability studies. This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Chemical Structure and Properties:
-
XLogP3: 4.1[1]
The presence of aromatic rings and a nitro group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The relatively high XLogP3 value indicates good retention on a reverse-phase column.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 15 minutes |
Note: The gradient and detection wavelength may require optimization based on the specific HPLC system and column used.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following workflow outlines the key steps for validating the analytical method.
Caption: Workflow for the validation of the analytical HPLC method.
Data Presentation
Quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| %RSD of Peak Area | ≤ 2.0% (n=6) | |
| %RSD of Retention Time | ≤ 1.0% (n=6) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Correlation Coefficient (r²) | ≥ 0.999 | ||
| Regression Equation | y = mx + c |
Table 3: Accuracy (Spike/Recovery) Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision Results
| Precision Type | Concentration (µg/mL) | Peak Area %RSD (n=6) | Retention Time %RSD (n=6) |
| Repeatability | 50 | ||
| Intermediate Precision | 50 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Data Analysis Workflow
The following diagram illustrates the process of analyzing the data obtained from the HPLC system.
Caption: Workflow for data analysis in the HPLC method.
Conclusion
The described analytical HPLC method provides a reliable and robust framework for the quantitative determination of this compound. Proper method validation according to the outlined protocols will ensure the generation of accurate and precise data suitable for research, development, and quality control purposes. The provided workflows and data presentation tables offer a clear and structured approach to implementing and documenting this analytical procedure.
References
Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-(4-nitrophenyl)benzamide Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. The core structure of 2-chloro-N-(4-nitrophenyl)benzamide serves as a promising scaffold for the design of novel therapeutic agents. Structural modifications to this backbone can lead to analogs with enhanced potency and selectivity against specific cancer-related targets. One such key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and mutation are implicated in various cancers. Small molecule inhibitors that bind to the ATP-binding site of the EGFR kinase domain are a cornerstone of modern cancer therapy.
These application notes provide a detailed overview of the methodologies for conducting molecular docking studies on a series of this compound analogs. The aim is to predict their binding affinity and interaction patterns within the EGFR kinase domain, thereby guiding the synthesis and experimental validation of the most promising candidates. The protocols outlined below cover the synthesis of the analogs, in silico molecular docking procedures, and interpretation of the resulting data.
Synthesis of this compound Analogs
The synthesis of the target benzamide analogs can be achieved through a standard and reliable amidation reaction. The general procedure involves the reaction of a substituted 2-chlorobenzoyl chloride with a corresponding substituted 4-nitroaniline.
General Synthesis Protocol
-
Preparation of Substituted 2-Chlorobenzoyl Chlorides: A substituted 2-chlorobenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq.) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
-
Amidation Reaction: The prepared 2-chlorobenzoyl chloride derivative (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. To this solution, the appropriate substituted 4-nitroaniline (1.0 eq.) and a base, such as triethylamine (TEA) or pyridine (1.2 eq.), are added dropwise.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound analog.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol outlines the steps for docking the synthesized benzamide analogs into the ATP-binding site of the EGFR kinase domain.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with a known inhibitor like Erlotinib (e.g., PDB ID: 1M17).
-
The protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for each ligand molecule, and rotatable bonds are defined.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the EGFR kinase domain. The dimensions and center of the grid are typically set based on the position of the co-crystallized inhibitor to ensure the docking search is focused on the relevant binding pocket.
-
-
Docking Simulation:
-
The docking simulation is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.
-
Multiple docking runs (e.g., 10-50) are typically performed for each ligand to ensure the reliability of the predicted binding pose. The program calculates the binding energy (affinity) for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy values and the clustering of the predicted poses. The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like PyMOL or Discovery Studio. These interactions are crucial for understanding the molecular basis of the binding affinity.
-
Data Presentation
The quantitative data from the molecular docking studies of a hypothetical series of this compound analogs targeting the EGFR kinase domain (PDB: 1M17) are summarized below. The series includes substitutions on both the 2-chlorobenzamide ring (R1) and the 4-nitrophenyl ring (R2) to explore structure-activity relationships.
| Compound ID | R1 Substitution | R2 Substitution | Binding Energy (kcal/mol) | Key Interacting Residues (EGFR) |
| BZA-01 | H | H | -7.8 | Met793, Leu718, Val726 |
| BZA-02 | 4-F | H | -8.2 | Met793, Leu718, Cys797 |
| BZA-03 | 4-Cl | H | -8.5 | Met793, Leu718, Thr790 |
| BZA-04 | 4-OCH₃ | H | -8.1 | Met793, Leu844, Ala743 |
| BZA-05 | H | 2-CH₃ | -7.9 | Met793, Leu718, Val726 |
| BZA-06 | H | 2-OH | -8.4 | Met793, Asp855, Leu718 |
| BZA-07 | 4-Cl | 2-OH | -9.1 | Met793, Asp855, Thr790, Cys797 |
| Erlotinib | (Reference) | (Reference) | -9.5 | Met793, Thr790, Leu718, Cys797 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from molecular docking studies would be presented.
Mandatory Visualizations
Experimental and Computational Workflow
Caption: Workflow for synthesis and in silico evaluation of benzamide analogs.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by benzamide analogs.
Troubleshooting & Optimization
optimization of reaction conditions for amide synthesis
Welcome to the technical support center for amide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing low to no yield. What are the common causes?
A1: Low yields in amide synthesis can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The most common method for amide bond formation involves activating the carboxylic acid.[1] If the coupling reagent is inappropriate for the substrate or if the activation conditions are not optimal, the reaction will not proceed efficiently.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[2][3]
-
Side Reactions: Undesirable side reactions, such as racemization of chiral carboxylic acids or reactions involving other functional groups on your substrates, can consume starting materials and reduce the yield of the desired amide.[1]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, stoichiometry of reagents, and reaction time play a crucial role. An inappropriate solvent can lead to solubility issues, while incorrect temperature can either slow down the reaction or promote side reactions.[4][5]
-
Decomposition of Reagents or Substrates: Some coupling reagents and substrates can be sensitive to moisture or temperature, leading to their degradation before they can react.
Q2: How do I choose the right coupling reagent for my specific substrates?
A2: The choice of coupling reagent is critical and depends on the properties of your carboxylic acid and amine.
-
For standard, unhindered substrates: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used and cost-effective.[1] However, DCC can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[6] DIC (diisopropylcarbodiimide) is an alternative where the urea byproduct is more soluble.[6]
-
To minimize racemization: The addition of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is highly recommended when using carbodiimides, especially in peptide synthesis. HOAt is generally more effective at suppressing racemization than HOBt.[7]
-
For sterically hindered or electron-deficient substrates: More reactive phosphonium or uronium-based reagents like BOP, PyBOP, HBTU, and HATU are often more effective.[1][6] HATU, in particular, is known for its high reactivity and ability to couple challenging substrates with less epimerization.[6]
-
For large-scale synthesis: The choice of reagent may also be influenced by factors like cost, safety, and the ease of removal of byproducts.[8]
Q3: What is the role of a base in amide coupling reactions, and how do I select one?
A3: A non-nucleophilic base is typically added to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acid chlorides or the protonated amine).[][10] This is crucial because the protonated amine is not nucleophilic and will not react with the activated carboxylic acid.[11] Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as it is more sterically hindered and less likely to act as a nucleophile itself.[7] Inorganic bases such as sodium carbonate or potassium carbonate can also be used, particularly in reactions involving acid chlorides, and can sometimes lead to cleaner reactions.[]
Q4: Can I run my amide synthesis in "green" or aqueous solvents?
A4: Yes, there is a growing interest in developing more environmentally friendly amide synthesis protocols. Water has been explored as a solvent for amide bond formation, often using water-soluble coupling reagents like EDC or specialized surfactants to overcome solubility issues.[12][13] Other green solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) have also been successfully evaluated as replacements for traditional solvents like DMF and CH2Cl2.[4][14] Enzymatic methods, for instance using Candida antarctica lipase B (CALB), also offer a green alternative, often proceeding under mild conditions with high yields.[15]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This guide will help you diagnose and resolve issues related to poor reaction conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Problem 2: Presence of Significant Side Products (e.g., Racemization, N-acylation)
This guide addresses the formation of common impurities and side products.
Troubleshooting Workflow:
Caption: Troubleshooting guide for side product formation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Key Applications |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[1] | Can cause racemization (requires additives), byproduct removal can be difficult (DCC).[6] | Routine amide synthesis, large-scale production. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, good for hindered substrates.[6] | Can be toxic, byproducts can be difficult to remove. | Difficult couplings, peptide synthesis. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High reactivity, fast reaction times, low racemization (especially HATU).[6] | Can be expensive, potential safety concerns (explosiveness of HOBt-derived reagents).[16] | Peptide synthesis, synthesis of complex molecules. |
| Other | CDI, T3P | Mild conditions. | Limited reactivity for challenging substrates. | Specific applications where other reagents fail. |
Table 2: Recommended Solvents for Amide Coupling Reactions
| Solvent | Properties | Common Coupling Reagents | Notes |
| N,N-Dimethylformamide (DMF) | High polarity, good solvating power. | Most reagents (HATU, HBTU, EDC, etc.). | High boiling point can make removal difficult. Considered a substance of very high concern.[4] |
| Dichloromethane (DCM) | Lower polarity, volatile. | Most reagents. | Environmental and health concerns.[4] |
| Acetonitrile (ACN) | Medium polarity, aprotic. | EDC, DMAP.[2] | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Ethereal, aprotic. | Most reagents. | Can form peroxides upon storage. |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" alternative to THF/DCM. | COMU, T3P, HATU, PyBOP.[4] | Recommended as a more sustainable option. |
| Ethyl Acetate (EtOAc) | "Green" alternative to DCM. | COMU, T3P, HATU, PyBOP.[4] | Good for extractions and purification. |
| Water | "Greenest" solvent. | EDC, COMU (with surfactants).[12] | Requires water-soluble reagents and substrates or micellar conditions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is suitable for a wide range of standard amide syntheses.
-
Preparation: To a solution of the carboxylic acid (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM, see Table 2) under an inert atmosphere (N2 or Ar), add HOBt (1.2 equiv.).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise and stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine (1.1 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).[17]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis with HATU for Challenging Substrates
This protocol is recommended for sterically hindered or electron-deficient amines and acids.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF under an inert atmosphere.
-
Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to generate the active ester.[18]
-
Coupling: Add the amine (1.0-1.2 equiv.) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Enzymatic Amide Synthesis using CALB
This protocol provides a green and mild alternative for amide synthesis.[15]
-
Preparation: In a vial, combine the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in a suitable organic solvent (e.g., cyclopentyl methyl ether - CPME).
-
Catalyst and Water Removal: Add immobilized Candida antarctica lipase B (CALB, e.g., 50 mg per 1 mmol of substrate) and molecular sieves (3 Å, 50 mg per 1 mmol of substrate) to the mixture. The molecular sieves help to remove the water generated and drive the reaction to completion.
-
Reaction: Seal the vial and shake the mixture at a controlled temperature (e.g., 60 °C) in an incubator shaker for a specified time (e.g., 90 minutes to 24 hours).
-
Work-up: After the reaction, filter off the enzyme and molecular sieves.
-
Purification: Evaporate the solvent under reduced pressure. The resulting amide is often of high purity and may not require further purification. Analyze the product by NMR and/or GC-MS.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Benzamide Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of benzamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and recommended solutions.
Problem 1: Low Yield Upon Scale-Up
Q: We achieved a high yield in our lab-scale benzamide synthesis, but the yield dropped significantly when we moved to a pilot-plant scale. What are the common causes for this decrease in yield?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors. Here are some of the most frequent causes and how to address them:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer. This can affect reaction kinetics and lead to the formation of byproducts.
-
Solution: Ensure your reactor is equipped with an adequate heating/cooling system. Monitor the internal reaction temperature closely and adjust the heating/cooling fluid temperature as needed. Consider using a jacketed reactor with good agitation to ensure uniform temperature distribution.
-
-
Poor Mixing: Inadequate mixing in a larger reactor can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.
-
Solution: Optimize the agitation speed and impeller design for the larger vessel. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing efficiency.
-
-
Changes in Reagent Addition Rate: The rate of reagent addition can have a more pronounced effect on the reaction profile at a larger scale.
-
Solution: Re-evaluate and control the rate of addition of critical reagents. A slower, controlled addition can often prevent temperature spikes and the formation of impurities.
-
-
Longer Reaction Times: Scale-up operations often involve longer processing times for heating, cooling, and transfers, which can lead to product degradation or side reactions.
-
Solution: Analyze the stability of your reactants, intermediates, and product under the reaction conditions over extended periods. If necessary, adjust the process to minimize time at critical temperatures.
-
Problem 2: Impurity Profile Changes at Scale
Q: The impurity profile of our benzamide product has changed, with new, unidentified impurities appearing after scaling up the synthesis. How can we identify and control these new impurities?
A: Changes in the impurity profile are a critical concern in drug development. The appearance of new impurities upon scale-up is often related to the issues of heat transfer and mixing mentioned above.
-
Identification of Impurities:
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling.[1][2][3] Coupled with Mass Spectrometry (LC-MS), it can provide molecular weight information and structural details of unknown impurities.[2] Gas Chromatography (GC) is suitable for volatile organic impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation.[2]
-
-
Control of Impurities:
-
Reaction Conditions: Once the impurities are identified, you can often trace their formation to specific reaction conditions. For example, higher temperatures might favor certain side reactions. Re-optimizing temperature, concentration, and reaction time at the larger scale is crucial.
-
Raw Material Quality: The quality of starting materials can have a significant impact on the impurity profile of the final product.[4] Ensure that the specifications for your raw materials are appropriate for the scaled-up process and that you are sourcing from reliable suppliers.
-
Purification: You may need to modify your purification process to remove new impurities effectively. This could involve changing the recrystallization solvent, pH adjustment, or introducing a charcoal treatment step.
-
Table 1: Common Impurities in Benzamide Synthesis and Their Control
| Impurity | Potential Origin | Recommended Control Strategy |
| Benzoic Acid | Incomplete reaction or hydrolysis of benzamide. | Ensure complete amidation by optimizing reaction time and temperature. Control moisture content in the reaction. |
| Unreacted Starting Materials | Inefficient reaction conditions. | Optimize stoichiometry, reaction temperature, and time. Improve mixing. |
| Di-benzamide | Side reaction, particularly at higher temperatures. | Control reaction temperature and reagent addition rate. |
| Benzonitrile | Dehydration of benzamide, often at high temperatures. | Avoid excessive temperatures during reaction and work-up. |
Problem 3: Product Discoloration
Q: Our benzamide product, which was white at the lab scale, is now off-white or yellowish after scale-up. What causes this discoloration and how can we remove it?
A: Discoloration is often due to the presence of trace impurities that may not have been significant at a smaller scale.
-
Potential Causes:
-
Thermal Degradation: Prolonged exposure to heat during the reaction or work-up can lead to the formation of colored byproducts.
-
Oxidation: Air exposure at elevated temperatures can cause oxidation of the product or impurities.
-
Impurities in Starting Materials: Colored impurities in the starting materials can be carried through to the final product.
-
-
Decolorization Methods:
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering it can effectively remove many colored impurities.[5]
-
Recrystallization: Choosing an appropriate solvent for recrystallization can leave colored impurities behind in the mother liquor. Experiment with different solvents or solvent mixtures.
-
Column Chromatography: For high-purity requirements, flash chromatography can be used to separate the desired product from colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route for benzamide is most suitable for large-scale production?
A1: The choice of synthetic route for scale-up depends on factors like cost, safety, and environmental impact. Here is a comparison of common routes:
Table 2: Comparison of Benzamide Synthesis Routes for Scale-Up
| Synthesis Route | Starting Materials | Advantages for Scale-Up | Challenges at Scale |
| From Benzoic Acid and Urea | Benzoic Acid, Urea | Low-cost and readily available starting materials.[7] | Requires high temperatures (around 180°C), which can be energy-intensive and lead to byproducts.[8] |
| From Benzoyl Chloride and Ammonia | Benzoyl Chloride, Ammonia | Fast and often high-yielding reaction. | Benzoyl chloride is corrosive and lachrymatory, requiring specialized handling. The reaction is exothermic and needs careful temperature control. |
| From Benzonitrile Hydrolysis | Benzonitrile | Can be a clean reaction with high conversion. | Benzonitrile can be more expensive than benzoic acid. The hydrolysis conditions (acidic or basic) need to be carefully controlled. |
| Using Coupling Reagents | Benzoic Acid, Amine Source | Milder reaction conditions compared to the urea method. | Coupling reagents can be expensive, and their byproducts may need to be removed, adding to the purification steps.[9] |
For industrial applications, the route starting from benzoic acid and urea is often favored due to its cost-effectiveness, despite the challenges with high temperatures.[7][8]
Q2: How can we manage the exothermic nature of the reaction between benzoyl chloride and ammonia at a large scale?
A2: Managing exotherms is critical for safety during scale-up. Here are key strategies:
-
Controlled Addition: Add the benzoyl chloride slowly and sub-surface to the ammonia solution to control the rate of heat generation.
-
Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and ensure the coolant is at a sufficiently low temperature.
-
Dilution: Running the reaction in a suitable solvent can help to dissipate the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have an emergency cooling plan in place.
-
Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety compared to batch reactors.[10]
Q3: What are the key considerations for choosing a solvent for the crystallization of benzamide at scale?
A3: A good crystallization solvent should:
-
Dissolve the benzamide well at elevated temperatures but poorly at low temperatures. This ensures good recovery.
-
Not dissolve impurities well, or dissolve them so well that they remain in the mother liquor. This is crucial for purification.
-
Be non-reactive with benzamide.
-
Have a relatively low boiling point for easy removal during drying.
-
Be safe to handle at an industrial scale (low toxicity, high flash point).
-
Be cost-effective and readily available.
Water and ethanol are common solvents for benzamide recrystallization.
Q4: How does polymorphism affect the scale-up of benzamide synthesis, and how can it be controlled?
A4: Polymorphism, the ability of a solid material to exist in more than one crystal form, can be a significant challenge. Different polymorphs can have different physical properties, such as solubility and bioavailability, which is critical for pharmaceuticals.
-
Impact: A change in the manufacturing process during scale-up (e.g., different cooling rates, solvents, or agitation) can lead to the formation of an undesired polymorph.
-
Control:
-
Consistent Crystallization Conditions: Strictly control parameters such as cooling rate, agitation speed, and solvent composition.
-
Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.
-
Solvent Screening: The choice of solvent can have a strong influence on the resulting polymorph.
-
Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and monitor the polymorphic form of your product.
-
Q5: What are the regulatory expectations for impurity profiling of benzamide when used as an Active Pharmaceutical Ingredient (API)?
A5: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in APIs.[11][12][13]
-
ICH Guidelines: The International Council for Harmonisation (ICH) guidelines Q3A(R2) for impurities in new drug substances and Q3C for residual solvents are key documents to follow.[11][13]
-
Identification and Qualification: Impurities present above a certain threshold (typically 0.10% to 0.15%) must be identified, and their safety needs to be justified (qualified).[14]
-
Specification: The API specification should include limits for known impurities, unknown impurities, and total impurities.[12]
-
Process Validation: During process validation, it's essential to demonstrate that the manufacturing process consistently produces an API with an impurity profile that meets the established specifications.[15]
Experimental Protocols
Protocol 1: Scalable Benzamide Synthesis from Benzoic Acid and Urea
This protocol is adapted for a larger laboratory or pilot plant scale.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, and condenser.
-
Benzoic Acid
-
Urea
-
Boric Acid (catalyst)
-
5% Ammonia solution
-
Distilled water
-
Filtration equipment (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the reactor with benzoic acid (1.0 eq), urea (1.5 eq), and boric acid (0.05 eq).
-
Heating: Begin agitation and heat the mixture to 180°C. The mixture will melt and gas evolution (ammonia and carbon dioxide) will be observed.
-
Reaction: Maintain the temperature at 180°C for 3-4 hours, or until gas evolution ceases.
-
Cooling: Cool the reaction mixture to approximately 100°C.
-
Work-up: Slowly add a 5% ammonia solution to the molten product with good agitation. This will dissolve unreacted urea and boric acid.
-
Crystallization: Cool the mixture to room temperature to allow the benzamide to crystallize.
-
Isolation: Filter the solid product and wash the filter cake with cold distilled water.
-
Drying: Dry the benzamide in an oven at 80-90°C until a constant weight is achieved.
Protocol 2: HPLC Method for Impurity Profiling of Benzamide
This is a general-purpose HPLC method that can be adapted for specific needs.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the benzamide sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for benzamide synthesis, purification, and analysis.
Caption: Decision tree for troubleshooting low yield in benzamide synthesis scale-up.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. bfarm.de [bfarm.de]
- 12. aifa.gov.it [aifa.gov.it]
- 13. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. gmpsop.com [gmpsop.com]
Technical Support Center: Benzamide Synthesis from Acid Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide from benzoyl chloride. The primary focus is on preventing the hydrolysis of the acid chloride, a critical factor in achieving high yield and purity.
Troubleshooting Guide
Low product yield and the formation of an oily or impure solid are common issues in benzamide synthesis, often stemming from the hydrolysis of the starting acid chloride. This guide provides solutions to these and other frequently encountered problems.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzamide | Hydrolysis of Benzoyl Chloride: Water present in the reaction mixture competes with the amine, converting the benzoyl chloride to benzoic acid.[1] | Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine is dry. Schotten-Baumann Conditions: Employ a two-phase system (e.g., dichloromethane and water) with a base in the aqueous phase. The amine and benzoyl chloride react in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, minimizing hydrolysis.[2][3] |
| Oily or Sticky Product | Incomplete Reaction or Impurities: The presence of unreacted starting materials or byproducts like benzoic acid can prevent the crystallization of the benzamide product. This can be a result of significant hydrolysis. | Purification: Attempt to crystallize the product from a suitable solvent. If that fails, column chromatography may be necessary to separate the desired amide from impurities.[4] Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of starting materials before workup. |
| Formation of a White Precipitate (not the product) | Amine Hydrochloride Salt: The HCl generated during the reaction can react with the starting amine to form a salt, which may precipitate out of the solution, reducing the amount of free amine available to react with the benzoyl chloride. | Use of a Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous NaOH in the Schotten-Baumann method) to neutralize the HCl as it is formed.[5] |
| Exothermic Reaction Difficult to Control | High Reactivity of Benzoyl Chloride: The reaction of benzoyl chloride with amines is often highly exothermic.[1] | Slow Addition and Cooling: Add the benzoyl chloride dropwise to the amine solution while cooling the reaction mixture in an ice bath. This allows for better temperature control and minimizes side reactions. |
Frequently Asked Questions (FAQs)
Q1: How does water interfere with benzamide synthesis?
A1: Water acts as a nucleophile and can react with benzoyl chloride in a hydrolysis reaction to form benzoic acid and hydrochloric acid.[6] This side reaction consumes the benzoyl chloride, reducing the yield of the desired benzamide product. The highly reactive nature of acyl chlorides makes them susceptible to hydrolysis.[7]
Q2: What are the best practices for ensuring anhydrous conditions?
A2: To minimize water contamination, follow these best practices:
-
Glassware: Oven-dry all glassware at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous solvents. Solvents like THF and diethyl ether can be dried by distilling from sodium/benzophenone ketyl, while dichloromethane can be distilled from calcium hydride.[8]
-
Reagents: Ensure the amine is dry. Liquid amines can be dried over potassium hydroxide (KOH) pellets followed by distillation.[9] Solid reagents should be dried in a vacuum oven.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the Schotten-Baumann reaction and why is it useful for preventing hydrolysis?
A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides using a two-phase solvent system, typically an organic solvent (like dichloromethane) and water.[3] A base, such as sodium hydroxide, is dissolved in the aqueous phase. The amine and acid chloride react in the organic phase. The HCl produced dissolves in the aqueous phase and is neutralized by the base. This setup effectively separates the highly water-reactive benzoyl chloride from the bulk of the water, and the base prevents the protonation of the amine, thus favoring the aminolysis reaction over hydrolysis.[10]
Q4: Can I use an excess of the amine instead of a separate base?
A4: Yes, it is possible to use two equivalents of the amine. One equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a base to neutralize the HCl produced. However, this is generally less economical, especially if the amine is expensive. The resulting amine hydrochloride salt may also complicate the purification process.
Q5: My product is an oil. How can I get it to crystallize?
A5: "Oiling out" can occur due to the presence of impurities that inhibit crystallization. Try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Solvent Change: Remove the current solvent and try recrystallizing from a different solvent or a mixture of solvents.
-
Purification: If the oil persists, it likely contains significant impurities. Purify the oil using column chromatography and then attempt crystallization of the purified fractions.
Experimental Protocols
Protocol 1: Benzamide Synthesis under Anhydrous Conditions
This protocol is suitable for small-scale synthesis where stringent exclusion of water is feasible.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagents: In the flask, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Protocol 2: Benzamide Synthesis using Schotten-Baumann Conditions
This protocol is a robust method that can be performed without the need for strictly anhydrous conditions.
-
Reagents: Dissolve the amine (1.0 equivalent) in an organic solvent such as dichloromethane in an Erlenmeyer flask. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction: Add the aqueous sodium hydroxide solution to the flask containing the amine. With vigorous stirring, add benzoyl chloride (1.1 equivalents) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.
-
Completion: Continue to stir vigorously for 15-30 minutes after the addition of benzoyl chloride is complete. The absence of the characteristic smell of benzoyl chloride can indicate the completion of the reaction.[11]
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with dilute HCl, followed by water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent.
Visualizations
Caption: Competing reaction pathways for benzoyl chloride.
Caption: Workflow for Schotten-Baumann benzamide synthesis.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. byjus.com [byjus.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. testbook.com [testbook.com]
- 11. m.youtube.com [m.youtube.com]
dealing with poor solubility of nitro-substituted benzamides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of nitro-substituted benzamides.
Troubleshooting Guide: Enhancing the Solubility of Nitro-Substituted Benzamides
Researchers often encounter challenges with the poor aqueous solubility of nitro-substituted benzamides, which can impede biological assays and formulation development. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.
dot
Validation & Comparative
Mass Spectrometry Analysis of 2-chloro-N-(4-nitrophenyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 2-chloro-N-(4-nitrophenyl)benzamide, a compound of interest in various chemical and pharmaceutical research areas. We will delve into its expected fragmentation patterns, offer detailed experimental protocols for its analysis, and compare mass spectrometry with other analytical techniques. This guide is intended to be a valuable resource for researchers seeking to develop and validate analytical methods for this and structurally related compounds.
Predicted Mass Spectrum and Fragmentation Analysis
While a publicly available mass spectrum for this compound can be referenced in the NIST WebBook, a detailed interpretation and prediction based on established fragmentation rules for similar compounds provides valuable insight.[1] The molecular weight of this compound (C13H9ClN2O3) is 276.68 g/mol .[2]
Key Predicted Fragmentation Pathways:
Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation reactions:
-
Alpha-Cleavage: The most common fragmentation pathway for benzanilides is the cleavage of the amide bond, leading to the formation of a benzoyl cation and a substituted aniline radical, or vice-versa.
-
Formation of the benzoyl cation (m/z 105): This is a very common and stable fragment for benzoyl derivatives.
-
Formation of the 2-chloro-4-nitrophenylaminyl radical and the benzoyl cation (C7H5O+): This would result in a prominent peak at m/z 105.
-
Formation of the 2-chloro-4-nitrophenyl isocyanate cation (C7H3ClN2O+): Cleavage with rearrangement could lead to a fragment at m/z 182.
-
-
"Ortho Effect" or Proximity Effect: For 2-substituted benzanilides, a "proximity effect" can occur where the ortho substituent interacts with the amide group upon ionization. In the case of this compound, this can lead to cyclization and the subsequent loss of the chlorine atom, resulting in a significant [M-Cl]+ peak.
-
Loss of the Nitro Group: Fragmentation involving the nitro group is also anticipated. This can occur through the loss of NO2 (a loss of 46 Da) or NO (a loss of 30 Da).
-
Cleavage of the Aromatic Rings: Further fragmentation of the aromatic rings can lead to smaller charged species.
Based on these principles, a summary of the predicted major fragments is presented in Table 1.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [M]+ | 276/278 | Molecular ion (with 35Cl/37Cl isotopes) |
| [M-Cl]+ | 241 | Loss of chlorine atom |
| [C7H4NO3]+ | 166 | 4-nitrophenyl isocyanate cation |
| [C6H4Cl]+ | 111/113 | Chlorophenyl cation |
| [C7H5O]+ | 105 | Benzoyl cation |
| [C6H5]+ | 77 | Phenyl cation |
Table 1: Predicted Mass Fragments for this compound.
Experimental Protocols
The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and desired analytical outcome (e.g., qualitative identification vs. quantitative analysis).
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the instrument.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-350
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of compounds in complex matrices.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards and quality control samples. For complex matrices, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might be: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode should be evaluated for optimal sensitivity.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of the analyte.
-
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound.
| Technique | Advantages | Disadvantages | Supporting Data/Experiments |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | - Widely available and cost-effective.- Good for quantification in relatively simple matrices. | - Lower sensitivity and selectivity compared to MS.- May require more extensive method development for complex matrices. | A validation study comparing the limits of detection and quantification of HPLC-UV and LC-MS/MS for a series of benzamide derivatives. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | - Robust and reliable for quantitative analysis.- Relatively inexpensive. | - Requires the analyte to be volatile and thermally stable.- Less selective than MS. | Analysis of a certified reference material of a related benzamide using both GC-FID and GC-MS to compare accuracy and precision. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information.- Non-destructive. | - Lower sensitivity than MS.- Not ideal for quantitative analysis of trace amounts. | 1H and 13C NMR spectra can confirm the structure of the synthesized compound, complementing the mass spectral data. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups present. | - Does not provide information on molecular weight or detailed structure.- Not suitable for quantification. | An IR spectrum can confirm the presence of the amide and nitro functional groups. The NIST WebBook entry for this compound includes an IR spectrum.[1] |
Table 2: Comparison of Analytical Techniques.
Visualizations
Caption: General workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is a robust and sensitive method for its identification and quantification. By understanding its predictable fragmentation patterns, particularly the characteristic loss of the chlorine atom and the formation of the benzoyl cation, researchers can confidently interpret mass spectral data. Both GC-MS and LC-MS/MS offer viable analytical approaches, with the choice depending on the specific research question and sample matrix. While other analytical techniques have their merits, the high sensitivity and specificity of mass spectrometry make it the preferred method for trace-level analysis and structural elucidation of this and related benzamide compounds. This guide provides a solid foundation for developing and implementing analytical methods for this compound in a research and development setting.
References
A Comparative Guide to the Synthetic Routes of 2-chloro-N-(4-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 2-chloro-N-(4-nitrophenyl)benzamide, a valuable intermediate in pharmaceutical and materials science. We will explore the traditional and modern synthetic approaches, presenting their experimental protocols and performance data to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a substituted benzamide derivative with potential applications in various fields of chemical research. The validation of its synthetic route is crucial for ensuring efficient and reliable production. This guide compares the conventional two-step synthesis involving the acylation of an aniline with a benzoyl chloride against two modern, more direct alternative methodologies.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the primary synthetic route and two promising alternatives.
| Parameter | Primary Route: Acylation of 4-nitroaniline | Alternative Route 1: Fe-mediated Amidation | Alternative Route 2: Ni-catalyzed Reductive Amidation |
| Starting Materials | 2-chlorobenzoyl chloride, 4-nitroaniline | 2-chlorobenzoyl chloride, Nitrobenzene | Methyl 2-chlorobenzoate, 4-nitroaniline |
| Key Reagents | Base (e.g., DIPEA, Pyridine) | Iron dust | Nickel-based nanocatalyst, H₂ gas |
| Reaction Time | 1-4 hours | 36 hours | 24 hours |
| Typical Yield | Good to Excellent (estimated 80-95%) | Good (up to 88% for similar reactions)[1] | Good to Excellent (up to 89% for similar reactions) |
| Purity | High, purification by recrystallization | Good, requires column chromatography | Good, requires column chromatography |
| Scalability | Well-established and scalable | Potentially scalable | Requires specialized catalyst and equipment |
| Safety & Handling | Use of corrosive acyl chloride and base | Use of flammable solvent and iron dust | Use of flammable solvent and hydrogen gas |
Experimental Protocols
Primary Synthetic Route: Acylation of 4-nitroaniline with 2-chlorobenzoyl chloride
This well-established method involves the reaction of a commercially available aniline with a benzoyl chloride.
Step 1: Preparation of 2-chlorobenzoyl chloride
2-chlorobenzoyl chloride can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl₂). In a typical laboratory procedure, 2-chlorobenzoic acid is refluxed with an excess of thionyl chloride, and the excess SOCl₂ is removed by distillation to yield the crude 2-chlorobenzoyl chloride, which can be purified by vacuum distillation.
Step 2: Amide Formation
To a solution of 4-nitroaniline (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.2 equivalents) in an inert solvent like toluene or dichloromethane at room temperature, a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford this compound.
Alternative Route 1: Iron-Mediated Reductive Amidation
This method provides a direct synthesis from a nitroarene and an acyl chloride.[1][2]
Experimental Protocol:
In a round-bottom flask, nitrobenzene (1 equivalent), 2-chlorobenzoyl chloride (2 equivalents), and iron dust (3 equivalents) are suspended in water. The mixture is stirred vigorously at 60 °C for 36 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Alternative Route 2: Nickel-Catalyzed Reductive Amidation of an Ester
This modern approach utilizes a nickel-based nanocatalyst for the reductive amidation of an ester with a nitro compound.
Experimental Protocol:
In a high-pressure reactor, methyl 2-chlorobenzoate (1 equivalent), 4-nitroaniline (1.2 equivalents), a nickel-based nanocatalyst (e.g., Ni-L1@TiO₂-800, 30 mg), and a co-catalyst (e.g., TiO₂, 20 mg) are suspended in a solvent such as toluene. The reactor is sealed, purged with hydrogen gas, and then pressurized with H₂ (20 bar). The reaction mixture is stirred at 130 °C for 24 hours. After cooling and venting the reactor, the solid catalyst is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give this compound.
Workflow and Decision Making
The choice of the synthetic route will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic pathway.
Caption: Decision workflow for selecting a synthetic route.
Signaling Pathway of Amide Formation
The following diagram illustrates the generalized signaling pathway for the primary synthetic route, the nucleophilic acyl substitution reaction.
Caption: Nucleophilic acyl substitution mechanism.
References
A Comparative Guide to the Structure-Activity Relationship of N-Phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-phenylbenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed methodologies. The information is intended to aid researchers in the design and development of novel N-phenylbenzamide-based therapeutic agents.
Anticancer Activity
N-phenylbenzamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases and topoisomerases, as well as by inducing apoptosis.
A series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed and synthesized based on the structure of the known anticancer agent amsacrine.[1] These compounds were evaluated for their antiproliferative activity against three human cancer cell lines: K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia), and U937 (histiocytic lymphoma).[1] The results, summarized in the table below, highlight the potent anticancer effects of these derivatives.
| Compound | K562 IC₅₀ (μM) | CCRF-CEM IC₅₀ (μM) | U937 IC₅₀ (μM) |
| 9b | 1.10 ± 0.11 | 0.82 ± 0.09 | 0.33 ± 0.04 |
| 9c | 1.24 ± 0.13 | 0.88 ± 0.07 | 0.45 ± 0.05 |
| 9d | 1.31 ± 0.15 | 0.91 ± 0.10 | 0.23 ± 0.03 |
| Data sourced from literature.[1] |
Structure-Activity Relationship Insights:
-
Compounds 9b , 9c , and 9d exhibited the highest activity against the CCRF-CEM cell line.[1]
-
In particular, compounds 9b and 9d showed very high antiproliferative activity against U937 cells, with IC₅₀ values of 0.33 and 0.23 μM, respectively.[1]
-
Mechanistic studies revealed that compound 9b effectively inhibited topoisomerase I/II and induced DNA damage in CCRF-CEM cells, leading to apoptosis in a concentration-dependent manner.[1]
In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[2] The most active compounds, 4e and 4f , demonstrated good to moderate activity.[2][3]
| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 4e | 11.1 ± 0.98 | 9.8 ± 0.54 | 7.5 ± 0.43 |
| 4f | 9.5 ± 0.67 | 8.1 ± 0.32 | 8.9 ± 0.71 |
| Data sourced from literature.[3] |
Structure-Activity Relationship Insights:
-
The structural similarity of these derivatives to the clinically used ABL1 kinase inhibitor, nilotinib, prompted docking investigations.[2]
-
The results indicated that derivatives 4e and 4f exhibited excellent binding affinities toward the ABL1 kinase protein, comparable to nilotinib.[2]
A general workflow for the synthesis and evaluation of N-phenylbenzamide derivatives as potential anticancer agents is depicted below.
References
- 1. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytotoxicity Assays for Novel Synthetic Compounds
For researchers, scientists, and drug development professionals, selecting the optimal method to assess the cytotoxicity of novel synthetic compounds is a critical step in the discovery pipeline. This guide provides a detailed comparison of three commonly used cytotoxicity assays—MTT, LDH, and Real-Time Glo™—supported by experimental data and protocols to inform your selection process.
The evaluation of a compound's effect on cell viability is fundamental to toxicology and pharmacology. The choice of assay can significantly impact the interpretation of a compound's cytotoxic potential. This guide delves into the principles, protocols, and comparative performance of three distinct assays that measure different hallmarks of cytotoxicity: metabolic activity (MTT), membrane integrity (LDH), and real-time viability (Real-Time Glo™).
Comparative Analysis of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay depends on various factors, including the specific research question, the compound's mechanism of action, and the experimental throughput requirements. The following table summarizes the key characteristics and performance metrics of the MTT, LDH, and Real-Time Glo™ assays to facilitate a direct comparison.
| Feature | MTT Assay | LDH Assay | Real-Time Glo™ MT Cell Viability Assay |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[3][4][5][6] | Measures the reducing potential of viable cells through the conversion of a pro-substrate into a substrate for a luciferase, generating a luminescent signal. |
| Endpoint | Colorimetric (absorbance at ~570 nm) | Colorimetric (absorbance at ~490 nm) or Fluorometric | Luminescent (glow-type signal) |
| Assay Type | Endpoint | Endpoint | Real-time, kinetic |
| Sensitivity | Moderate to high; can be cell-type dependent.[6] | Moderate; can be limited by background LDH in serum. | High; greater signal-to-background ratio compared to colorimetric methods. |
| Dynamic Range | Good, but can be limited by formazan crystal insolubility. | Linear over a range of cell numbers. | Wide, with a stable signal. |
| Compound Interference | Can be affected by compounds that alter mitochondrial respiration or interact with tetrazolium salts. | Less prone to interference from colored or fluorescent compounds. | Minimal interference from colored or fluorescent compounds. |
| Throughput | High | High | High |
| Advantages | Inexpensive, well-established, and easy to perform.[1] | Measures a direct marker of cell death (membrane rupture), non-destructive to remaining viable cells.[5] | Real-time measurement allows for kinetic studies, non-lytic, and highly sensitive. |
| Limitations | Endpoint assay, requires a solubilization step, and can be influenced by the metabolic state of the cells.[7] | Released LDH has a half-life and may not accumulate for slow-acting toxins.[8] | Higher reagent cost compared to colorimetric assays. |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable cytotoxicity data. The following sections provide standardized methodologies for the MTT, LDH, and Real-Time Glo™ assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability based on mitochondrial metabolic activity.[2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the novel synthetic compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the cell culture medium from damaged cells, serving as an indicator of cytotoxicity.[4][6]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the number of lysed cells.[8]
Real-Time Glo™ MT Cell Viability Assay
This bioluminescent assay allows for the continuous monitoring of cell viability in real-time by measuring the metabolic activity of live cells.[5]
Materials:
-
Real-Time Glo™ MT Cell Viability Assay kit (containing MT Cell Viability Substrate and NanoLuc® Enzyme)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the 2X Real-Time Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme in cell culture medium.
-
Cell Seeding and Reagent Addition: Seed cells in a white-walled 96-well plate. The Real-Time Glo™ reagent can be added at the time of cell plating, or just before adding the test compound.
-
Compound Treatment: Add the novel synthetic compound at various concentrations to the wells.
-
Luminescence Measurement: Measure luminescence at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using a luminometer. No cell lysis or further reagent addition is required.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures of these assays, the following diagrams illustrate their underlying signaling pathways and experimental workflows.
Signaling Pathways and Assay Principles
Caption: Principles of MTT, LDH, and Real-Time Glo™ cytotoxicity assays.
Experimental Workflows
Caption: Step-by-step experimental workflows for the MTT, LDH, and Real-Time Glo™ assays.
Conclusion
The selection of a cytotoxicity assay is a critical decision in the evaluation of novel synthetic compounds. The MTT assay remains a cost-effective and straightforward method for endpoint analysis of metabolic activity. The LDH assay provides a direct measure of cell membrane integrity, which is a clear indicator of cell death. For researchers requiring kinetic data and high sensitivity, the Real-Time Glo™ assay offers a powerful tool for continuous monitoring of cell viability. By understanding the principles, advantages, and limitations of each assay, and by following robust experimental protocols, researchers can generate accurate and reliable data to guide the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of synthetic methods for N-aryl amides
A comprehensive guide to the , tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations.
Introduction to N-Aryl Amide Synthesis
N-aryl amides are a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and organic materials. The robustness of the amide bond, combined with the electronic and steric properties conferred by the aryl group, makes these motifs highly valuable. Consequently, the development of efficient and versatile methods for their synthesis is a significant focus of chemical research. This guide compares three major strategies for N-aryl amide synthesis: the Buchwald-Hartwig amination, the Goldberg reaction, and direct catalytic amidation, providing a clear overview of their respective advantages and limitations.
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic method for a target N-aryl amide depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost. The following table summarizes the key quantitative parameters for three leading methods.
| Method | Catalyst/Reagent | Typical Temperature (°C) | Typical Reaction Time (h) | Yield Range (%) | Key Strengths |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand (e.g., Pd₂(dba)₃/Xantphos) | 80 - 120 | 12 - 24 | 70 - 95 | Broad substrate scope, high functional group tolerance |
| Goldberg Reaction | Copper catalyst with a ligand (e.g., CuI/N,N-dimethylglycine) | 90 - 110 | 24 | 80 - 95 | Economical (uses copper), effective for electron-deficient aryl halides |
| Direct Catalytic Amidation | Boron-based reagent (e.g., B(OCH₂CF₃)₃) | 80 - 100 | 5 - 24 | 60 - 95 | Atom-economical (water is the only byproduct), avoids pre-activation of the carboxylic acid |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an amide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
The tube is evacuated and backfilled with argon three times.
-
The aryl bromide, amide, and toluene are added under argon.
-
The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-aryl amide.
Goldberg Reaction
This protocol outlines the copper-catalyzed N-arylation of an amide with an aryl iodide.[1]
Materials:
-
Aryl iodide (1.0 mmol)
-
Amide (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF (2 mL)
Procedure:
-
A mixture of the aryl iodide, amide, CuI, N,N-dimethylglycine, and K₂CO₃ in DMF is prepared in a sealed tube.[1]
-
The reaction mixture is stirred at 110 °C for 24 hours.[1]
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure N-aryl amide.
Direct Catalytic Amidation
This protocol describes the direct condensation of a carboxylic acid and an aniline using a boron-based reagent.[2][3]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Aniline (1.0 mmol)
-
B(OCH₂CF₃)₃ (2.0 mmol)
-
Acetonitrile (2 mL)
Procedure:
-
To a solution of the carboxylic acid and aniline in acetonitrile, B(OCH₂CF₃)₃ is added.[2]
-
The reaction mixture is stirred in a sealed tube at 80-100 °C for 5-24 hours.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the experimental workflows for each of the described synthetic methods.
References
- 1. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Anticancer Potential of Benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro anticancer activity of various benzamide derivatives, offering insights into their potential as therapeutic agents. While direct experimental data for 2-chloro-N-(4-nitrophenyl)benzamide is not extensively available in the public domain, this document summarizes the performance of structurally related compounds against several cancer cell lines. The information presented is intended to serve as a valuable resource for researchers interested in the screening and development of novel benzamide-based anticancer drugs.
Comparative In-Vitro Activity of Benzamide Derivatives
The following table summarizes the cytotoxic activity of various benzamide derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, highlights the potency and selectivity of these compounds.
| Compound Class | Specific Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Benzamide Derivatives (PARP-1 Inhibitors) | Compound 13f | HCT116 (Colon) | 0.30 | [1] |
| DLD-1 (Colon) | 2.83 | [1] | ||
| SW480 (Colon) | - | [1] | ||
| NCM460 (Normal Colon) | >50 | [1] | ||
| N-(4'-nitrophenyl)-l-prolinamides | Compound 4a | A549 (Lung) | 95.41 ± 0.67 (% inhibition at 100 µM) | [2] |
| HCT-116 (Colon) | 93.33 ± 1.36 (% inhibition at 100 µM) | [2] | ||
| Compound 4u | A549 (Lung) | 83.36 ± 1.70 (% inhibition at 100 µM) | [2] | |
| HCT-116 (Colon) | 81.29 ± 2.32 (% inhibition at 100 µM) | [2] | ||
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Compound 2h | MOLT-4 (Leukemia) | < 0.01 | [3] |
| SR (Leukemia) | < 0.01 | [3] | ||
| SW-620 (Colon) | < 0.01 | [3] | ||
| SF-539 (CNS) | < 0.01 | [3] | ||
| SK-MEL-5 (Melanoma) | < 0.01 | [3] | ||
| Mean GI50 | 1.57 | [3] | ||
| 4-Methylbenzamide Derivatives | Compound 7 | K562 (Leukemia) | 2.27 | [4] |
| HL-60 (Leukemia) | 1.42 | [4] | ||
| OKP-GS (Renal) | 4.56 | [4] | ||
| Compound 10 | K562 (Leukemia) | 2.53 | [4] | |
| HL-60 (Leukemia) | 1.52 | [4] |
Experimental Protocols
The in-vitro cytotoxicity of the benzamide derivatives cited in this guide was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2][5] This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0 to 100 µM) and incubated for a specified period, typically 72 hours.[5]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined from the dose-response curves.
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in the in-vitro testing and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A typical workflow for in-vitro cytotoxicity testing using the MTT assay.
Several studies suggest that benzamide derivatives may exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[1][6]
Caption: The proposed mechanism of action for PARP-1 inhibiting benzamide derivatives.
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
